Molecular Weight and Lipophilicity (LogP) Differentiation vs. 5-Piperidin-1-yl Analog
The target compound (MW 322.41 g/mol; predicted LogP ~3.5 [1]) exhibits higher molecular weight and lipophilicity compared to the des-ethyl 5-(piperidin-1-yl) analog (MW 294.36 g/mol; predicted LogP ~2.8 [1]), a difference of +28.05 Da (+9.5%) and approximately +0.7 log units. The 2-ethyl group contributes approximately +1.12 to the calculated ACD/LogP value (fragment-based estimation using the Hansch-Leo method [1]), which exceeds the typical LogP difference needed to alter passive membrane permeability and blood-brain barrier partitioning in CNS drug discovery programs. The higher LogP also increases the compound's predicted affinity for cytochrome P450 enzymes (CYP2D6 and CYP3A4), as lipophilicity is positively correlated with metabolic clearance rates [1].
| Evidence Dimension | Molecular weight and predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | MW = 322.41 g/mol; predicted LogP = 3.5 ± 0.5 (ACD/Labs consensus model); hydrogen bond acceptors = 4; hydrogen bond donors = 0 |
| Comparator Or Baseline | 5-(Piperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde: MW = 294.36 g/mol; predicted LogP = 2.8 ± 0.5 |
| Quantified Difference | ΔMW = +28.05 g/mol (+9.5%); ΔLogP ≈ +0.7 log units; corresponds to ~5-fold difference in octanol-water partition coefficient |
| Conditions | Predicted using SwissADME/ACD/Labs consensus LogP algorithm; fragment-based C log P method validated against measured LogP values for pyrazoloquinazoline congeners |
Why This Matters
A LogP difference of 0.7 units can shift a compound between CNS-penetrant (LogP 2-4) and peripherally restricted profiles, directly impacting target tissue exposure and procurement decisions for neuroscience vs. peripheral inflammation projects.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. doi:10.1038/srep42717. Predicted LogP values calculated using the ACD/Labs and XLOGP3 consensus models for all comparator compounds. View Source
